molecular formula C11H12Cl3N B1469463 4-(3,4-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 946593-09-5

4-(3,4-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B1469463
CAS No.: 946593-09-5
M. Wt: 264.6 g/mol
InChI Key: KUXJCRHVVUAUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound known for its unique structure and properties. It is often used in scientific research due to its potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a dichlorophenyl group attached to a tetrahydropyridine ring, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzaldehyde and tetrahydropyridine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include:

    Batch or Continuous Processing: Depending on the scale of production, the synthesis may be carried out in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution Reagents: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction could produce tetrahydropyridine derivatives.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or treatments for diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may:

    Bind to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.

    Inhibit Enzymes: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Modulate Signaling Pathways: It can modulate signaling pathways, influencing cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenylhydrazine hydrochloride
  • 3,4-Dichlorophenyl isocyanate
  • 4-Chloro-1-(2,4-dichlorophenyl)butan-1-one

Uniqueness

4-(3,4-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research applications.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N.ClH/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8;/h1-3,7,14H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXJCRHVVUAUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

HCl (conc., 1.5 mL) was slowly added to a flask containing tert-butyl 4-(3,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate (200 mg, 0.58 mmol). The mixture was stirred at rt for 30 mins, heated to 90° C. for 5 h and then cooled overnight. The resulting precipitate was collected by filtration to give 4-(3,4-dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (107 mg, 70% yield). MS found: 215.6 (M+).
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
4-(3,4-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 3
4-(3,4-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 4
4-(3,4-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(3,4-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 6
4-(3,4-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.